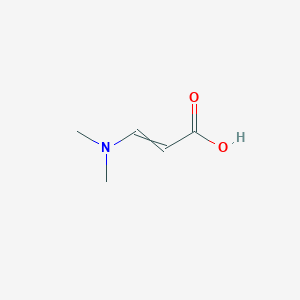
Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-
Descripción general
Descripción
Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features methoxy groups at the 5 and 8 positions and a dimethylaminoethylamino group at the 6 position, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-, the synthetic route may involve the following steps:
Formation of the Quinoxaline Core: Condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal, under acidic or basic conditions to form the quinoxaline core.
Introduction of Methoxy Groups: Methoxylation at the 5 and 8 positions can be achieved using methanol in the presence of a catalyst.
Attachment of the Dimethylaminoethylamino Group: This step involves the reaction of the quinoxaline derivative with a dimethylaminoethylamine under appropriate conditions to introduce the dimethylaminoethylamino group at the 6 position.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs scalable and cost-effective methods. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being used to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the quinoxaline ring.
Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms in the quinoxaline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .
Aplicaciones Científicas De Investigación
Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells.
Mecanismo De Acción
The mechanism of action of Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to DNA or RNA: Intercalating into nucleic acids and disrupting their function.
Inhibiting Enzymes: Targeting key enzymes involved in cellular processes.
Modulating Receptor Activity: Interacting with receptors on the cell surface to alter signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally related to quinoxaline and exhibits comparable pharmacological properties.
Phthalazine: Shares a similar fused ring system and is used in various therapeutic applications.
Uniqueness
Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. The presence of methoxy and dimethylaminoethylamino groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-(5,8-dimethoxyquinoxalin-6-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-18(2)8-7-15-10-9-11(19-3)12-13(14(10)20-4)17-6-5-16-12/h5-6,9,15H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVQOIASCBRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C2=NC=CN=C2C(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204955 | |
| Record name | Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56393-39-6 | |
| Record name | Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056393396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3053764.png)

